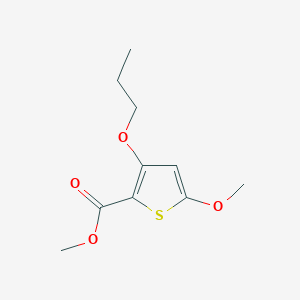![molecular formula C14H20ClN B15091333 4',4'-Dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-amine hydrochloride](/img/structure/B15091333.png)
4',4'-Dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,4’-Dimethyl-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-2-amine hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is characterized by its cyclopropane ring fused to a naphthalene moiety, which is further substituted with a dimethyl group and an amine hydrochloride group. The compound’s distinct structure makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’-dimethyl-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-2-amine hydrochloride typically involves multiple steps One common approach starts with the preparation of the cyclopropane ring, followed by its fusion to the naphthalene moiety
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes large-scale reactions, purification steps such as recrystallization, and quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4’,4’-Dimethyl-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
4’,4’-Dimethyl-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-2-amine hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including its effects on specific biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of 4’,4’-dimethyl-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4’,4’-Dimethyl-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-2-ylmethanamine hydrochloride
- 1,2,3,4-Tetrahydronaphthalene
- Tetralin
Uniqueness
4’,4’-Dimethyl-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-2-amine hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C14H20ClN |
|---|---|
Molecular Weight |
237.77 g/mol |
IUPAC Name |
1,1-dimethylspiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1'-amine;hydrochloride |
InChI |
InChI=1S/C14H19N.ClH/c1-13(2)7-8-14(9-12(14)15)11-6-4-3-5-10(11)13;/h3-6,12H,7-9,15H2,1-2H3;1H |
InChI Key |
WNMSROYTWIWHBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC2N)C3=CC=CC=C31)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


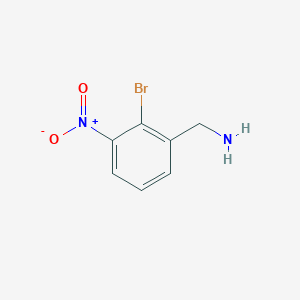
![(7-hydroxy-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B15091274.png)

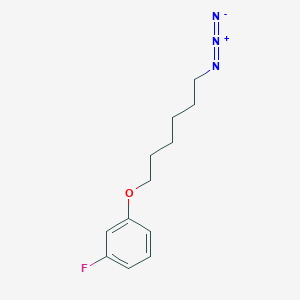

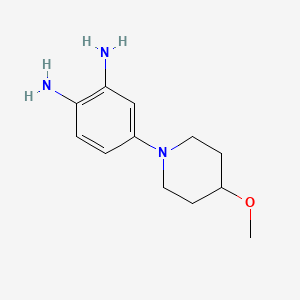

![2H-Tetrazole-2-acetic acid, 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-, ethyl ester](/img/structure/B15091313.png)

![2-[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15091322.png)
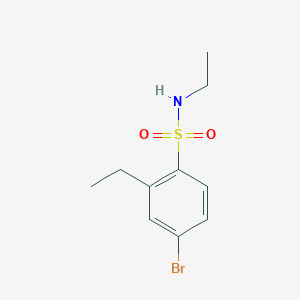

![4'-Methoxy-3'-methyl-[1,2'-binaphthalene]-1',2-diol](/img/structure/B15091349.png)
